molecular formula C23H24N8O4S B612121 Fimepinostat CAS No. 1339928-25-4

Fimepinostat

Cat. No. B612121
M. Wt: 508.55
InChI Key: JOWXJLIFIIOYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fimepinostat, also known as CUDC-907, is an orally bioavailable inhibitor of both phosphoinositide 3-kinase (PI3K) class I and pan histone deacetylase (HDAC) enzymes, with potential antineoplastic activity . It has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma, among others .


Molecular Structure Analysis

The molecular formula of Fimepinostat is C23H24N8O4S . Its molecular weight is 508.6 g/mol . The IUPAC name is N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide .

Scientific Research Applications

  • Cancer Treatment, Especially in Lymphoma

    • Fimepinostat demonstrated efficacy in patients with relapsed/refractory diffuse large and high-grade B-cell lymphomas, especially those with increased MYC protein expression and/or MYC gene rearrangement/copy number gain (Landsburg et al., 2021).
    • It is a first-in-class oral small molecule inhibitor of histone deacetylase and phosphatidylinositol 3-kinase, showing prolonged durations of response in patients with MYC-altered relapsed/refractory diffuse large B-cell lymphoma/high-grade B-cell lymphoma (Landsburg et al., 2018).
  • HIV-1 Latency Reversal

    • Fimepinostat has been tested for its potential to reverse HIV-1 latency in infected cell lines and CD4+ T cells from HIV-1-infected donors on long-term combination antiretroviral therapy. It showed potent latency-reversing potential without inducing T cell activation and proliferation, making it a candidate for further investigation in the context of HIV-1 cure-related trials (Gunst et al., 2019).
  • General Description and Mechanism

    • Fimepinostat is an orally bioavailable inhibitor of both phosphoinositide 3-kinase (PI3K) class I and pan histone deacetylase (HDAC) enzymes, potentially preventing the activation of the PI3K-AKT-mTOR signal transduction pathway, which is often overactivated in many cancer cell types (2020, Definitions).
  • Combination Therapy Studies

    • There is ongoing research into the safety, tolerability, pharmacokinetics, and preliminary efficacy of fimepinostat in combination with other anti-cancer therapies, such as venetoclax, in patients with relapsed/refractory lymphoma (Younes et al., 2019).

Safety And Hazards

Fimepinostat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Fimepinostat has shown potential as a latency-reversing agent in HIV-1 cure-related trials . It has also been suggested that Fimepinostat could be used in combination with other therapies to prevent or overcome drug resistance mechanisms . Further investigation is warranted to explore these possibilities .

properties

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712307
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fimepinostat

CAS RN

1339928-25-4
Record name Fimepinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fimepinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIMEPINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
313
Citations
W Liao, W Yang, J Xu, Z Yan, M Pan, X Xu… - Frontiers in …, 2021 - frontiersin.org
Background: Cancer is the second leading cause of death globally. However, most of the new anti-cancer agents screened by traditional drug screening methods fail in the clinic …
Number of citations: 10 www.frontiersin.org
JD Gunst, K Kjær, R Olesen, TA Rasmussen… - Journal of virus …, 2019 - Elsevier
… We found fimepinostat to be a potent latency-reversing agent. … Relative to therapeutic dosing levels, fimepinostat showed latency-… Interestingly, in contrast to romidepsin, fimepinostat …
Number of citations: 13 www.sciencedirect.com
DJ Landsburg, SK Barta… - British journal of …, 2021 - Wiley Online Library
… Fimepinostat 60 mg by mouth five days on/two days off was the starting dose, changes in dose and/or schedule intensity of fimepinostat … at least one dose of fimepinostat. The evaluable …
Number of citations: 13 onlinelibrary.wiley.com
J Chen, AC Guanizo… - … of Experimental & …, 2023 - jeccr.biomedcentral.com
… We show that fimepinostat decreases MYC … , fimepinostat is as effective as platinum-etoposide treatment in vivo. Importantly, when combined with platinum and etoposide, fimepinostat …
Number of citations: 3 jeccr.biomedcentral.com
A Younes, CL Batlevi, JB Cohen, S de Vos… - Blood, 2019 - Elsevier
… PI3K and HDAC were also inhibited by fimepinostat in peripheral blood … ) receiving fimepinostat therapy. When dosed in combination with venetoclax in non-clinical studies, fimepinostat …
Number of citations: 2 www.sciencedirect.com
TJ Phillips, S De Vos, J Westin, SK Barta, JB Cohen… - Evaluation, 2020 - curis.com
… Methods: Cohorts of patients received increasing dose levels of Fimepinostat (F) administered on a 5-days-on/2-days-off (5/2) schedule in combination with daily venetoclax (V) in …
Number of citations: 2 www.curis.com
DJ Landsburg, R Ramchandren, PJ Lugtenburg… - Blood, 2018 - Elsevier
… that fimepinostat inhibits transcription of MYC and a subset of MYC-associated genes. Additionally, MYC protein levels were downregulated by fimepinostat … treated with fimepinostat in a …
Number of citations: 2 www.sciencedirect.com
A Younes, CL Batlevi, JB Cohen, K Kelly… - 2019 - deepblue.lib.umich.edu
Introduction: Peripheral T-cell lymphomas (PTCL) are an uncommon and heterogeneous group of non-Hodgkin lymphomas with divergent cells of origin and mechanisms of …
Number of citations: 2 deepblue.lib.umich.edu
G Pedot, JG Marques, PP Ambühl, M Wachtel… - 2022 - Elsevier
… Fimepinostat treatment reduces viability of tumor cells through enhanced degradation of EF Next, we aimed to elucidate whether destabilization of EF by fimepinostat is the main trigger …
Number of citations: 4 www.sciencedirect.com
D Landsburg, R Ramchandren, Y Oki, J Pagel… - Clinical Lymphoma …, 2018 - curis.com
… toxicities and outcomes of Fimepinostat in RR lymphoma as … the efficacy of monotherapy fimepinostat at the RP2D in R/R … of fimepinostat and had a postbaseline disease assessment. …
Number of citations: 3 www.curis.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.